4-But-3-enyl-3-methylpyridine
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Overview
Description
4-But-3-enyl-3-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound features a butenyl group attached to the fourth carbon and a methyl group attached to the third carbon of the pyridine ring. The presence of these substituents can significantly influence the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-But-3-enyl-3-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 3-methylpyridine with 3-buten-1-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methylpyridine and 3-buten-1-yl halide (e.g., 3-buten-1-yl chloride).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 3-methylpyridine, generating a nucleophilic species that attacks the electrophilic carbon of the 3-buten-1-yl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-But-3-enyl-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the double bond in the butenyl group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, H₂ gas
Substitution: HNO₃, Cl₂, Br₂
Major Products
Oxidation: Pyridine N-oxides
Reduction: Saturated butyl derivatives
Substitution: Nitro or halogenated pyridine derivatives
Scientific Research Applications
4-But-3-enyl-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-But-3-enyl-3-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The butenyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The pyridine ring can also engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: Lacks the butenyl group, making it less reactive in certain chemical transformations.
4-(3-Buten-1-yl)pyridine: Similar structure but without the methyl group, which can affect its chemical and biological properties.
4-(3-Buten-1-yl)-2-methylpyridine: The methyl group is positioned differently, leading to variations in reactivity and interactions.
Uniqueness
4-But-3-enyl-3-methylpyridine is unique due to the specific positioning of the butenyl and methyl groups on the pyridine ring. This arrangement can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112945-09-2 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.221 |
IUPAC Name |
4-but-3-enyl-3-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-4-5-10-6-7-11-8-9(10)2/h3,6-8H,1,4-5H2,2H3 |
InChI Key |
LCUNOPHVIHVOLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)CCC=C |
Synonyms |
Pyridine, 4-(3-butenyl)-3-methyl- (9CI) |
Origin of Product |
United States |
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